Entadamide A glucoside

CAS No.: 138916-58-2

Cat. No.: VC7838519

Molecular Formula: C12H21NO7S

Molecular Weight: 323.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138916-58-2 |

|---|---|

| Molecular Formula | C12H21NO7S |

| Molecular Weight | 323.36 g/mol |

| IUPAC Name | 3-methylsulfanyl-N-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]prop-2-enamide |

| Standard InChI | InChI=1S/C12H21NO7S/c1-21-5-2-8(15)13-3-4-19-12-11(18)10(17)9(16)7(6-14)20-12/h2,5,7,9-12,14,16-18H,3-4,6H2,1H3,(H,13,15) |

| Standard InChI Key | FISKBHZVUFLWDZ-UHFFFAOYSA-N |

| SMILES | CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O |

| Canonical SMILES | CSC=CC(=O)NCCOC1C(C(C(C(O1)CO)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

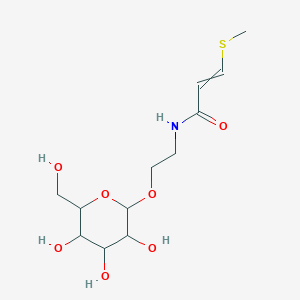

Entadamide A glucoside (systematic name: Entadamide A-β-D-glucopyranoside) is characterized by a dual-component structure: a sulfur-containing amide aglycone (Entadamide A) covalently bonded to a β-D-glucopyranosyl group via an O-glycosidic linkage . The aglycone moiety, (E)-N-(2-hydroxyethyl)-3-(methylthio)acrylamide, contributes a sulfhydryl group that enhances reactivity with biological targets, while the glucoside unit improves aqueous solubility and bioavailability .

Table 1: Key Physicochemical Properties of Entadamide A Glucoside

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₇S |

| Molecular Weight (Da) | 323.36 |

| CAS Registry Number | 138916-58-2 |

| Solubility | Methanol-soluble, water-miscible |

| Key Functional Groups | Sulfhydryl amide, β-glucoside |

Structural elucidation via IR, MS, and NMR spectroscopy confirms the (E)-configuration of the acrylamide double bond and the β-anomeric configuration of the glucopyranosyl group . The compound’s instability under acidic conditions necessitates careful handling during extraction and storage.

Natural Sources and Extraction Methodologies

Biosynthetic Origins

Entadamide A glucoside is biosynthesized in the seeds of Entada phaseoloides, a plant native to Southeast Asia and the Pacific Islands. The compound accumulates in kernel nuts as part of the plant’s chemical defense mechanism against pathogens and herbivores .

Extraction and Purification

Industrial-scale isolation remains challenging due to the compound’s labile glycosidic bond. Current protocols involve:

-

Methanolic Extraction: Crushed kernels are macerated in 70% methanol to solubilize polar constituents.

-

Liquid-Liquid Partitioning: The crude extract is partitioned with 1-butanol to concentrate glycosides.

-

Chromatographic Purification: Sequential silica gel and Sephadex LH-20 chromatography yield purified Entadamide A glucoside, with a typical yield of 0.2–0.5% (w/w).

Pharmacological Activities

Anti-Complement Activity

Entadamide A glucoside itself lacks direct anti-complement activity but acts as a prodrug. Intestinal β-glucosidases hydrolyze the glycosidic bond, releasing Entadamide A, which inhibits both classical (CH₅₀: 349 ± 19 μg/mL) and alternative (AP₅₀: 301 ± 10 μg/mL) complement pathways . This activity surpasses that of structurally related compounds like Phaseoloidin (CH₅₀: 507 ± 14 μg/mL).

Antioxidant Effects

The compound scavenges free radicals in DPPH (IC₅₀: 28.4 μM) and ABTS (IC₅₀: 32.1 μM) assays, mitigating oxidative stress in cellular models. Its aglycone exhibits enhanced activity due to improved membrane permeability.

Antibacterial Properties

Metabolic Pathways and Pharmacokinetics

Intestinal Metabolism

Human fecal microbiota rapidly deglycosylate Entadamide A glucoside (t₁/₂: 9 hours) compared to Phaseoloidin (t₁/₂: 48 hours), reflecting steric differences in glycosidic bond accessibility. The resulting Entadamide A exhibits prolonged systemic exposure (AUC₀–∞: 1,240 ng·h/mL).

Table 2: Comparative Metabolic Profiles of Entadamide A Glucoside and Analogues

| Compound | Degradation Time (h) | Primary Metabolite | Bioactivity of Metabolite |

|---|---|---|---|

| Entadamide A glucoside | 9 | Entadamide A | Anti-complement, antibacterial |

| Phaseoloidin | 48 | Homogentisic acid | Antioxidant |

Structural and Functional Comparisons with Analogues

Entadamide A vs. Homogentisic Acid Derivatives

The sulfur-containing amide core of Entadamide A confers superior anti-complement activity (CH₅₀: 349 vs. 457 μg/mL for homogentisic acid) due to thiol-mediated inhibition of C3 convertase .

Table 3: Pharmacological Comparison of Entadamide Derivatives

| Compound | Anti-Complement CH₅₀ (μg/mL) | Antioxidant IC₅₀ (μM) | Antibacterial MIC (μg/mL) |

|---|---|---|---|

| Entadamide A glucoside | Inactive | 28.4 | 64 (S. aureus) |

| Entadamide A | 349 ± 19 | 18.7 | 16 (S. aureus) |

| Phaseoloidin | 507 ± 14 | 45.2 | >128 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume